3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide
CAS No.: 574010-55-2
Cat. No.: VC21469347
Molecular Formula: C13H15ClN2OS
Molecular Weight: 282.79g/mol
* For research use only. Not for human or veterinary use.
![3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide - 574010-55-2](/images/no_structure.jpg)
Specification
CAS No. | 574010-55-2 |
---|---|
Molecular Formula | C13H15ClN2OS |
Molecular Weight | 282.79g/mol |
IUPAC Name | 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide |
Standard InChI | InChI=1S/C13H15ClN2OS/c14-7-6-12(17)16-13-10(8-15)9-4-2-1-3-5-11(9)18-13/h1-7H2,(H,16,17) |
Standard InChI Key | LLWGECDSVWTFQA-UHFFFAOYSA-N |
SMILES | C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCl |
Canonical SMILES | C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCl |
Introduction
Chemical Identity and Structural Overview
3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide belongs to the class of heterocyclic organic compounds containing a fused ring system. It features a cycloheptathiophene core structure with specific functional groups that contribute to its unique chemical properties. The compound contains a thiophene ring fused with a seven-membered cycloheptane ring, along with a cyano group and a chloropropanamide substituent that play significant roles in its chemical behavior and potential biological activities .
The central structural feature is the bicyclic cycloheptathiophene system, which consists of a thiophene ring (a five-membered aromatic heterocycle containing one sulfur atom) fused to a seven-membered cycloheptane ring. This core structure is functionalized with a cyano group (C≡N) at the 3-position of the thiophene ring and a 3-chloropropanamide group attached to the 2-position of the thiophene ring through an amide bond .
Molecular Structure
The molecular structure of 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide is characterized by:
-
Cycloheptathiophene core: A thiophene ring fused with a seven-membered cycloheptane ring
-
Cyano group (C≡N) at the 3-position of the thiophene ring
-
3-Chloropropanamide substituent attached to the 2-position of the thiophene ring
-
Amide linkage connecting the propanamide moiety to the thiophene ring
Physical and Chemical Properties
The physical and chemical properties of 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide determine its behavior in various environments and applications. These properties are essential for understanding its synthesis, handling, and potential biological activities.
Basic Physical Properties
Table 1: Physical Properties of 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₅ClN₂OS | |
Molecular Weight | 282.79 g/mol | , |
Physical State | Solid | |
Purity (Commercial) | 95% | , |
Chemical Properties
The compound possesses several reactive functional groups that contribute to its chemical behavior:
-
The cyano group (C≡N) is an electron-withdrawing group that can participate in various reactions, including hydrolysis to form carboxylic acids or reduction to form amines.
-
The amide linkage (NH-C=O) can undergo hydrolysis under acidic or basic conditions.
-
The chloroalkyl group (CH₂-Cl) is potentially reactive in nucleophilic substitution reactions.
-
The thiophene ring can participate in electrophilic aromatic substitution reactions, albeit with different reactivity patterns compared to benzene due to the presence of the sulfur atom .
Computed Chemical Properties
Some computational properties of the compound that can be relevant for its chemical behavior and drug-likeness include:
Property | Value | Source |
---|---|---|
H-Bond Donors | 1 | |
H-Bond Acceptors | 3 | |
Rotatable Bonds | 3 | |
LogP (Calculated) | 3.45608 | |
TPSA | 52.89 Ų |
These computational properties suggest that the compound has moderate lipophilicity and a relatively small polar surface area, which could potentially affect its absorption and distribution in biological systems .
Identification and Nomenclature
Chemical Identifiers
The compound can be identified using various systematic and database identifiers:
Table 2: Chemical Identifiers for 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide
Synonyms and Alternative Names
The compound is known by several names in different databases and literature sources:
-
3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide
-
3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide
-
3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide
Structural Comparisons with Related Compounds
To better understand the structural significance of 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide, it is valuable to compare it with structurally related compounds.
Comparison with Structural Analogues
Table 3: Structural Comparison with Related Compounds
These structural differences can significantly impact the compounds' chemical reactivity, physical properties, and potential biological activities. The ring size (cyclopenta vs. cyclohepta) affects the geometry and conformational flexibility of the molecules, while different substituents alter their electronic properties and interaction profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume